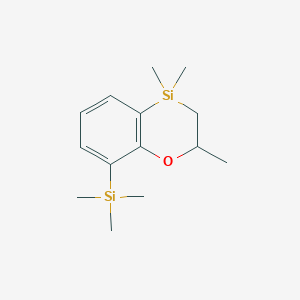
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is a complex organosilicon compound It is characterized by the presence of both silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-3,4-dihydro-2H-1,4-benzoxasiline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the presence of silicon can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylen-1-oxaspiro[2.5]octane
Uniqueness
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is unique due to the presence of both silicon and oxygen atoms within its structure. This combination imparts distinct chemical properties, such as increased thermal stability and resistance to oxidation, which are not commonly found in similar compounds.
Properties
CAS No. |
880485-31-4 |
|---|---|
Molecular Formula |
C14H24OSi2 |
Molecular Weight |
264.51 g/mol |
IUPAC Name |
trimethyl-(2,4,4-trimethyl-2,3-dihydro-1,4-benzoxasilin-8-yl)silane |
InChI |
InChI=1S/C14H24OSi2/c1-11-10-17(5,6)13-9-7-8-12(14(13)15-11)16(2,3)4/h7-9,11H,10H2,1-6H3 |
InChI Key |
QNFDPROWUCBWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C[Si](C2=C(O1)C(=CC=C2)[Si](C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

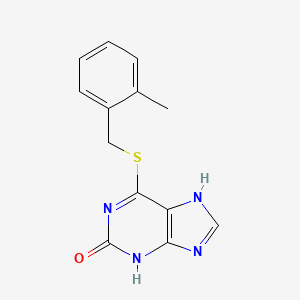
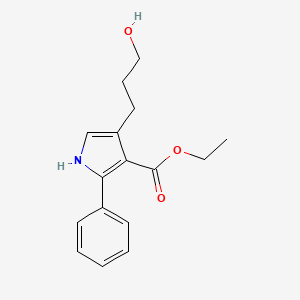
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)


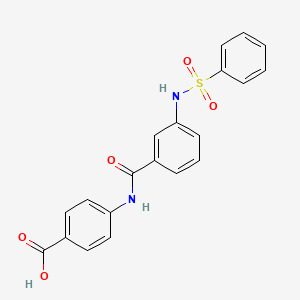
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)
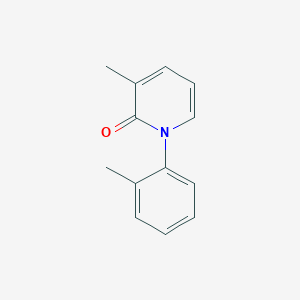
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
